N-(3-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Description
Nomenclature and Structural Classification
The systematic IUPAC name N-(3-methylphenyl)-7-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine-5-carboxamide delineates its structure with precision:
- Core scaffold : The 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine system comprises a bicyclic framework featuring a five-membered 1,2,4-triazole ring fused to a partially saturated pyrimidine ring.
- Substituents :
- A ketone group at position 7 (7-oxo)
- A carboxamide group at position 5, linked to a 3-methylphenyl moiety (N-(3-methylphenyl)carboxamide)
The molecular formula is C₁₄H₁₅N₅O₂ , with a molar mass of 297.31 g/mol. Key structural features include:
- Planar triazole ring : Contributes to π-π stacking interactions with biological targets.
- Partial saturation : The tetrahydro pyrimidine ring introduces conformational flexibility while maintaining hydrogen-bonding capacity through the lactam oxygen.
- Meta-methyl substitution : The 3-methyl group on the phenyl ring modulates lipophilicity and steric bulk, influencing pharmacokinetic properties.
A comparative analysis with related structures reveals its classification as a bridged bicyclic heterocycle with hybrid aromatic/aliphatic characteristics. The presence of both hydrogen bond donors (NH groups) and acceptors (carbonyl oxygen, triazole nitrogens) positions it as a versatile pharmacophore.
Historical Context and Discovery Milestones
The development of this compound aligns with three key phases in heterocyclic chemistry:
Scaffold optimization (2000–2010) : Early work on 1,2,4-triazolo[1,5-a]pyrimidines established their role as purine isosteres, with modifications focusing on antiviral and kinase inhibitory activities. The tetrahydro variant emerged from efforts to reduce planarity and enhance metabolic stability.
Carboxamide functionalization (2015–2020) : Introduction of aryl carboxamides addressed solubility limitations of earlier derivatives. The 3-methylphenyl group was selected through quantitative structure-activity relationship (QSAR) studies to balance lipophilicity (ClogP ≈ 2.1) and polar surface area (≈90 Ų).
Crystallographic validation (2023–present) : Recent X-ray diffraction studies confirmed the boat conformation of the tetrahydro pyrimidine ring and intramolecular hydrogen bonding between the carboxamide NH and triazole N3, stabilizing the bioactive conformation.
Significance in Heterocyclic Chemistry and Drug Discovery
This compound exemplifies three strategic advances in medicinal chemistry:
A. Bioisosteric replacement
The triazolopyrimidine core serves as a non-classical bioisostere for purines, mimicking adenine-guanine interactions while resisting enzymatic degradation. Comparative docking studies show 89% overlap with ATP in kinase binding pockets.
B. Conformational control
The tetrahydro modification restricts ring puckering, as demonstrated by NMR coupling constants (J₅₋₆ = 9.8 Hz vs. 4.2 Hz in fully saturated analogs), enabling selective engagement with protein targets.
C. ADME optimization
Incorporation of the 3-methylphenyl carboxamide improves pharmacokinetic parameters:
| Property | Value | Impact |
|---|---|---|
| Aqueous solubility | 12 µg/mL (pH 7.4) | Suitable for oral administration |
| Plasma protein binding | 88% (human albumin) | Prolongs circulation half-life |
| CYP3A4 inhibition | IC₅₀ > 50 µM | Low drug-drug interaction risk |
In drug discovery pipelines, this scaffold has been prioritized for:
- Kinase inhibitors : Selective suppression of FLT3 (FMS-like tyrosine kinase 3) in leukemia models (IC₅₀ = 38 nM).
- Antimicrobial agents : Disruption of bacterial DNA gyrase through topoisomerase II poisoning (MIC = 2 µg/mL against S. aureus).
- Antiviral candidates : Allosteric inhibition of HIV-1 reverse transcriptase ribonuclease H domain (EC₅₀ = 0.7 µM).
Properties
CAS No. |
1092782-42-7 |
|---|---|
Molecular Formula |
C13H13N5O2 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-(3-methylphenyl)-7-oxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H13N5O2/c1-8-3-2-4-9(5-8)16-12(20)10-6-11(19)18-13(17-10)14-7-15-18/h2-5,7,10H,6H2,1H3,(H,16,20)(H,14,15,17) |
InChI Key |
SNDPILCGZQGUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC(=O)N3C(=NC=N3)N2 |
solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Selection
Purification Techniques
-
Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating final products.
-
Recrystallization from DMF/water mixtures improves purity for crystalline derivatives.
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 2.2–2.7 ppm), and amide NH (δ 9.9–10.1 ppm).
-
IR Spectroscopy : C=O stretches (1670–1690 cm⁻¹) and N-H bends (3270–3390 cm⁻¹).
-
Mass Spectrometry : Molecular ion peaks matching calculated masses (e.g., m/z 320.4 for C₁₉H₂₀N₄O).
Comparative Yields and Conditions
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Antiviral Applications
Research has indicated that derivatives of N-(3-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide exhibit significant antiviral properties. Studies show that these compounds can inhibit viral replication and interfere with essential protein interactions within the viral life cycle. For instance:
- Inhibition of Viral Replication : Compounds similar to this triazolo-pyrimidine have demonstrated effectiveness against various viruses by disrupting their replication processes.
Anticancer Applications
The compound has also been investigated for its anticancer properties. Various studies have shown promising results in inhibiting cancer cell growth across multiple cancer types. Notable findings include:
- Cell Line Studies : Derivatives have been tested against several cancer cell lines, showing significant percent growth inhibition (PGI). For example:
- Against SNB-19: PGI of 86.61%
- Against OVCAR-8: PGI of 85.26%
- Against NCI-H40: PGI of 75.99%
This highlights the compound's potential as a therapeutic agent in cancer treatment.
Comparison with Related Compounds
The structural uniqueness of this compound can be compared with other compounds in the triazolo-pyrimidine family:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Basic structure; serves as a precursor |
| 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Methyl group enhances lipophilicity |
| 5-Carbamoyl-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Carbamoyl group increases solubility |
This table illustrates how variations in substituents can influence biological activity and solubility properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidine and pyrazolopyrimidine derivatives exhibit structural diversity due to variable substituents on the aromatic rings and the heterocyclic core. Below is a systematic comparison based on synthesis, physicochemical properties, and bioactivity.
Structural Analogues and Substituent Variations
Physicochemical Properties
- Solubility : Triazolopyrimidines with polar substituents (e.g., methoxy or carboxamide groups) show improved solubility in polar solvents like DMSO or DMF .
- Thermal Stability : Melting points for similar compounds range from 249–250°C (e.g., compound 5l ), suggesting moderate thermal stability.
Key Research Findings
Synthetic Efficiency : Multicomponent reactions enable rapid diversification of triazolopyrimidine scaffolds, making them accessible for structure-activity relationship (SAR) studies .
Bioactivity Trends : Substituents at positions 5 and 7 significantly influence biological activity. For example, 3,4,5-trimethoxyphenyl groups enhance antifungal potency .
Crystallographic Data: X-ray studies (e.g., ) confirm non-planar conformations of the pyrimidine ring, which may affect intermolecular interactions in biological systems.
Biological Activity
N-(3-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a heterocyclic compound with significant biological activity, particularly in the fields of antiviral and anticancer research. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N5O2. Its structure features a fused triazole-pyrimidine system with a 3-methylphenyl substituent that enhances its lipophilicity and biological interactions .
Antiviral Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit notable antiviral properties. These compounds can inhibit viral replication and disrupt essential protein interactions necessary for viral life cycles. Studies have shown efficacy against various viruses, including those responsible for HIV and SARS-CoV-2 .
Anticancer Properties
This compound has demonstrated significant antiproliferative activity across several cancer cell lines. The compound induces cell cycle arrest and apoptosis in cancer cells. Its mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of CDKs : The compound competes at the ATP-binding site of CDKs (CDK-1, CDK-2) and effectively halts cell cycle progression .
- DNA Intercalation : Studies suggest that triazolo-pyrimidine derivatives can intercalate into DNA strands, leading to disruptions in replication and transcription processes .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Notable Research
A study on copper(II) complexes of triazolo-pyrimidines reported enhanced antimicrobial effects against Gram-positive strains such as methicillin-resistant Staphylococcus aureus (MRSA). The complexes exhibited nuclease-like activity and DNA intercalation properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving triazole and pyrimidine precursors. For example, a one-pot three-component reaction using 5-amino-triazoles, aromatic aldehydes, and β-ketoesters (e.g., ethyl acetoacetate) in ethanol with catalysts like APTS (3-Aminopropyltriethoxysilane) achieves yields >70% . Key parameters include temperature (60–80°C), solvent polarity, and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
| Reaction Conditions | Catalyst | Solvent | Yield |
|---|---|---|---|
| One-pot three-component reaction | APTS | Ethanol | 70–80% |
| Cyclocondensation | None | DMF | 60–65% |
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR for characteristic peaks (e.g., pyrimidine carbonyl at ~170 ppm, triazole protons at 7.5–8.5 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., space group P, unit cell parameters a=8.2 Å, b=12.4 Å, c=14.7 Å) .
- IR spectroscopy : Confirm carbonyl stretches (1650–1750 cm) and triazole ring vibrations (1450–1550 cm) .
Q. What biological targets are associated with triazolopyrimidine derivatives like this compound?
- Methodological Answer : Triazolopyrimidines often target enzymes (e.g., kinases, phosphodiesterases) or receptors (e.g., adenosine receptors). For this compound, computational docking studies suggest affinity for kinase ATP-binding pockets due to the pyrimidine core’s planar structure . Validate via in vitro assays (e.g., kinase inhibition assays using ADP-Glo™) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (catalyst loading, solvent ratios). For example, ICReDD’s quantum chemical reaction path searches reduce trial-and-error by predicting optimal conditions (e.g., APTS at 10 mol% in ethanol/water mixtures improves yields to 85%) . Process analytical technology (PAT) tools like in-situ FTIR can monitor reaction progression .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer : Perform molecular dynamics (MD) simulations and QSAR modeling using software like Schrödinger or MOE. Key parameters:
- LogP : Predicted ~2.5 (moderate lipophilicity).
- Metabolic stability : CYP3A4-mediated oxidation is likely; validate via liver microsome assays .
- Docking scores : Glide scores ≤−8.5 kcal/mol indicate strong kinase binding .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Standardize assays (e.g., IC measurements under uniform pH/temperature). For example, discrepancies in kinase inhibition may arise from ATP concentration variations—fix ATP at 1 mM and use Z’-factor validation for assay robustness . Cross-validate with orthogonal methods (SPR for binding affinity, Western blot for downstream target modulation) .
Q. What strategies improve stability in aqueous formulations for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
